Iodoacetamido-PEG8-acid
CAS No.:
Cat. No.: VC16202863
Molecular Formula: C21H40INO11
Molecular Weight: 609.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H40INO11 |
|---|---|
| Molecular Weight | 609.4 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
| Standard InChI | InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) |
| Standard InChI Key | DWBDYRWMFAYNIL-UHFFFAOYSA-N |
| Canonical SMILES | C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |
Introduction
Chemical Structure and Properties
Iodoacetamido-PEG8-acid (C₂₁H₄₀INO₁₁, molecular weight 635.45 g/mol) features an eight-unit polyethylene glycol spacer flanked by two distinct functional groups: an iodoacetamide (-NHCOCH₂I) at one terminus and a carboxylic acid (-COOH) at the other . The PEG8 spacer comprises eight repeating ethylene oxide units (-OCH₂CH₂-), conferring hydrophilicity and flexibility.
Reactivity Profile
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Iodoacetamide Group: Reacts selectively with thiols (-SH) in cysteine residues or synthetic thiol-bearing molecules to form stable thioether bonds (-S-CH₂-CO-NH-) .
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Carboxylic Acid Group: Activates via carbodiimide chemistry (e.g., EDC/NHS) to form amide bonds with primary amines (-NH₂) .
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₄₀INO₁₁ |
| Molecular Weight | 635.45 g/mol |
| Solubility | Water, DMSO, DMF |
| Storage Conditions | -20°C, desiccated, light-protected |
Synthesis and Purification
The synthesis of Iodoacetamido-PEG8-acid involves sequential functionalization of a PEG8 backbone. While detailed industrial protocols are proprietary, general steps include:
Key Synthetic Steps
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PEG8 Activation: A hydroxyl-terminated PEG8 chain is converted to an amine derivative via tosylation or mesylation followed by nucleophilic substitution.
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Iodoacetamide Introduction: The amine reacts with iodoacetic acid N-hydroxysuccinimide ester (NHS-iodoacetate) to form the iodoacetamide terminus.
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Carboxylic Acid Functionalization: The opposite hydroxyl group is oxidized to a carboxylic acid using Jones reagent or potassium permanganate.
Purification Methods
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Size-Exclusion Chromatography (SEC): Removes unreacted PEG precursors.
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Reverse-Phase HPLC: Ensures >95% purity, critical for reproducibility in sensitive applications .
Mechanisms of Bioconjugation
Iodoacetamido-PEG8-acid enables site-specific modifications through two primary reactions:
Thiol-Iodoacetamide Coupling
The iodoacetamide group undergoes nucleophilic substitution with thiols at pH 7.0–8.5, forming irreversible thioether bonds. This reaction is favored in reducing environments to prevent thiol oxidation :
Carboxylic Acid Activation and Amide Bond Formation
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), forming an NHS ester that reacts with primary amines :
Applications in Biomedical Research
Protein Pegylation
Iodoacetamido-PEG8-acid is widely used to PEGylate therapeutic proteins (e.g., interferons, antibodies), enhancing their pharmacokinetics. For example:
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Half-Life Extension: PEGylation reduces renal clearance, increasing plasma half-life by up to 10-fold .
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Immunogenicity Reduction: Masking antigenic epitopes minimizes immune recognition.
Drug Delivery Systems
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Nanoparticle Functionalization: Conjugates drugs to lipid nanoparticles via thiol or amine linkages, improving targeted delivery.
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Antibody-Drug Conjugates (ADCs): Links cytotoxic agents to monoclonal antibodies, enabling tumor-specific cytotoxicity.
Surface Modification
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Biosensor Interfaces: Immobilizes enzymes or antibodies on gold surfaces (via thiol bonding) for electrochemical sensing.
Comparative Analysis with Similar PEG Derivatives
| Compound | Functional Groups | Key Advantages | Limitations |
|---|---|---|---|
| Iodoacetamido-PEG8-acid | Iodoacetamide, COOH | Dual reactivity, high solubility | Light-sensitive iodoacetamide |
| Maleimide-PEG8-acid | Maleimide, COOH | Faster thiol reactivity | Maleimide hydrolysis at pH >8 |
| NHS-PEG8-amine | NHS ester, NH₂ | Direct amine coupling | No thiol reactivity |
Analytical Characterization
Quality Control Metrics
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¹H NMR: Peaks at δ 3.6–3.7 ppm (PEG backbone), δ 2.8 ppm (NHCOCH₂I).
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HPLC-MS: Monodisperse peak (m/z 635.45 ± 0.5 Da) confirms purity .
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Ellman’s Assay: Quantifies free thiols post-conjugation to assess reaction efficiency.
Stability Considerations
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Iodoacetamide Degradation: Susceptible to photolysis; storage in amber vials is essential.
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PEG Oxidation: Antioxidants (e.g., BHT) prevent backbone degradation in long-term storage.
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